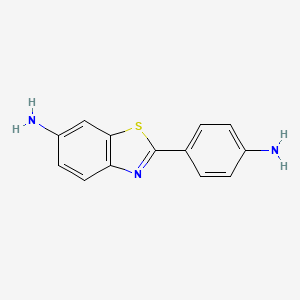

2-(4-Amino-phenyl)-benzothiazol-6-ylamine

Beschreibung

The Versatility of Benzothiazole (B30560) in Medicinal Chemistry and Materials Science

The benzothiazole nucleus is a fundamental component in a diverse range of compounds that have shown significant biological activity. nih.govbenthamscience.com This has made it a highly attractive scaffold for medicinal chemists in the pursuit of new drugs. nih.govresearchgate.net The structural diversity of benzothiazole derivatives has led to the discovery of agents with a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and antitumor properties. benthamscience.compharmascholars.com The presence of both sulfur and nitrogen heteroatoms in the benzothiazole ring system provides key sites for molecular interactions, contributing to their biological activity. benthamscience.com

Beyond the realm of medicine, benzothiazole derivatives are also finding applications in materials science. Their unique photophysical properties, such as fluorescence, have led to their use in the development of sensors, light-emitting devices, and dyes. mdpi.com The 2-phenylbenzothiazole (B1203474) (pbt) fragment, in particular, is a significant chromophore, and its derivatives are utilized as building blocks for functional materials. mdpi.com For instance, some derivatives exhibit Aggregation-Induced Emission (AIE), a phenomenon with potential applications in bio-imaging and diagnostics. mdpi.com

The Scientific Case for Investigating 2-(4-Amino-phenyl)-benzothiazol-6-ylamine Derivatives as a Pharmacophore

The compound this compound and its analogues represent a class of molecules with potent and highly selective antitumor activity. nih.gov This inherent biological activity is a primary driver for its investigation as a pharmacophore—a molecular framework responsible for a drug's biological activity. Research has shown that these compounds can inhibit the growth of various human cancer cell lines, including breast, colon, ovarian, and renal tumors, at nanomolar concentrations. nih.gov

The unique mechanism of action of these benzothiazole derivatives further enhances their appeal as research candidates. Their antitumor effect is linked to their metabolism by the cytochrome P450 isoform, CYP1A1. nih.gov This enzyme biotransforms the benzothiazoles into active metabolites that can form DNA adducts, ultimately leading to apoptosis, or programmed cell death, in cancer cells. nih.gov This distinct mechanistic pathway sets them apart from many clinically used chemotherapeutic agents, suggesting they could be effective against tumors that have developed resistance to other treatments. nih.gov The 2-(aminophenyl)benzothiazole scaffold has also been noted for its ability to interact with amyloid fibrils, which has prompted research into its potential for developing agents to target Alzheimer's disease. nih.govresearchgate.net

A Historical Look at the Development of Benzothiazole-Based Agents

The history of benzothiazole chemistry dates back to the late 19th century. The thiazole (B1198619) ring itself was first described by Hantzsch and Waber in 1887, with its structure being confirmed by Popp in 1889. pharmascholars.com The parent compound, benzothiazole, is a colorless, slightly viscous liquid. pharmascholars.comwikipedia.org

The development of synthetic methods to create benzothiazole derivatives has been a significant area of research. pcbiochemres.com One of the early and notable preparations involves the reaction of p-toluidine (B81030) with sulfur at high temperatures and pressures to produce 2-(4-aminophenyl)-6-methyl-benzothiazole, a compound also known as dehydrothio-p-toluidine. google.com

Over the decades, the therapeutic potential of benzothiazole derivatives became increasingly apparent. A number of drugs based on the benzothiazole skeleton have been developed and are in clinical use. nih.gov One of the well-known examples is Riluzole, an anticonvulsant and neuroprotective drug approved for the treatment of amyotrophic lateral sclerosis (ALS). nih.govresearchgate.net Another significant compound is Phortress, an antitumor agent with potent and selective activity against several human carcinomas. nih.govresearchgate.net The journey of benzothiazole-based agents from simple heterocyclic compounds to clinically important drugs highlights the enduring importance of this chemical scaffold in medicinal chemistry. jchemrev.com

Research Findings on 2-(4-Amino-phenyl)-benzothiazole Derivatives

| Compound/Derivative Class | Key Research Findings | Relevant Applications |

| This compound and analogues | Exhibit potent and highly selective antitumor activity against various human cancer cell lines (breast, colon, ovarian, renal) at nanomolar concentrations. nih.gov | Anticancer drug development |

| 2-(4-Aminophenyl)benzothiazole scaffold | Demonstrates high interaction ability with amyloid fibrils. nih.govresearchgate.net | Development of agents for Alzheimer's disease diagnosis and therapy. nih.gov |

| 2-(4-Aminophenyl)benzothiazole derivatives | Mechanism of action involves metabolic activation by CYP1A1 to form DNA adducts, leading to cancer cell apoptosis. nih.gov | Novel cancer therapeutic strategies |

| Fluorinated analogues of 2-(4-aminophenyl)benzothiazole | Substitution at the 5-position can block the formation of inactive metabolites, potentially enhancing antitumor efficacy. nih.gov | Optimization of anticancer drug candidates |

| Prodrugs of benzothiazole derivatives | Synthesized to improve the physicochemical and pharmaceutical properties, such as bioavailability, of the parent compounds. nih.gov | Improving drug delivery and clinical utility |

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-(4-aminophenyl)-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBLHXAPPAUPCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353947 | |

| Record name | 2-(4-Amino-phenyl)-benzothiazol-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779132 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50862-59-4 | |

| Record name | 2-(4-Amino-phenyl)-benzothiazol-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Amino Phenyl Benzothiazol 6 Ylamine and Its Derivatives

Conventional Synthetic Routes to the 2-(4-Amino-phenyl)-benzothiazole Core

Conventional methods performed in solution remain the primary approach for synthesizing the 2-(4-aminophenyl)benzothiazole scaffold. These routes typically involve the formation of the benzothiazole (B30560) ring as a key step, followed by or preceded by the introduction or modification of substituents on the phenyl and benzene (B151609) rings.

The intramolecular cyclization of thiobenzanilides, often referred to as the Jacobsen cyclization, is a highly effective strategy for the synthesis of 2-substituted benzothiazoles. researchgate.netresearchgate.net This method involves the oxidative cyclization of a thiobenzanilide (B1581041) precursor, where a C-S bond is formed between the thioamide sulfur and an ortho-carbon of the aniline (B41778) ring. researchgate.net

Historically, this reaction was carried out using oxidants like potassium ferricyanide (B76249) in an alkaline solution. researchgate.netgoogle.com This approach is particularly valuable as it often leads to a single regioisomeric product. researchgate.netresearchgate.net Modern variations of this cyclization have emerged, employing more efficient and environmentally benign conditions. For instance, visible light-mediated, transition-metal-free methods have been developed using riboflavin (B1680620) as a natural photosensitizer and potassium peroxydisulfate (B1198043) as a sacrificial oxidant. organic-chemistry.org This green chemistry approach allows the reaction to proceed under mild conditions, tolerating a broad range of functional groups and affording high yields. organic-chemistry.org Another efficient method utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant at ambient temperature, which also demonstrates broad functional group tolerance and high yields. organic-chemistry.org

For the synthesis of the specific target compound's precursors, a 4-nitro-N-phenylthiobenzamide can be cyclized to form a 2-(4-nitrophenyl)benzothiazole. google.com This nitro-substituted intermediate is then ready for subsequent reduction to yield the desired amino group.

| Method | Reagents/Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Classic Jacobsen Cyclization | Potassium ferricyanide, NaOH | Aqueous alkali | High regioselectivity | researchgate.netgoogle.com |

| Photoredox Catalysis | Riboflavin, K₂S₂O₈ | Visible blue light, Acetonitrile | Metal-free, mild conditions, green | organic-chemistry.org |

| DDQ-Promoted Cyclization | DDQ | Dichloromethane, Ambient temperature | Metal-free, high yields, simple | organic-chemistry.org |

The most common and direct method for synthesizing 2-arylbenzothiazoles is the condensation of a 2-aminobenzenethiol with an aromatic aldehyde or a carboxylic acid derivative. researchgate.netmdpi.commdpi.com This approach is versatile and has been optimized using a wide array of catalysts and reaction conditions. mdpi.comekb.eg

When using aromatic aldehydes, the reaction can be promoted by various catalysts. Green and efficient syntheses have been reported using L-proline under solvent-free microwave irradiation conditions. tku.edu.tw Other catalysts include scandium triflate, iodine, and various nanoparticle-based systems. ekb.egtku.edu.tworganic-chemistry.org Solvent systems like ionic liquids can also accelerate the reaction, often under microwave irradiation, providing a green alternative to traditional solvents. organic-chemistry.org Visible-light-promoted methods have also been successfully applied, using air as the oxidant. mdpi.com

The condensation with carboxylic acids offers another direct route. tku.edu.tw Polyphosphoric acid (PPA) at high temperatures has been traditionally used to facilitate this reaction, particularly for the synthesis of the 2-(4-aminophenyl)benzothiazole scaffold from 2-aminobenzenethiol and 4-aminobenzoic acid. mdpi.com Microwave-assisted syntheses provide a more rapid and efficient alternative to conventional heating for this condensation. tku.edu.tw

| Reactant | Catalyst/Conditions | Yield Range | Key Features | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | L-proline, Microwave, Solvent-free | Good to Moderate | Green, inexpensive, rapid | tku.edu.tw |

| Aromatic Aldehydes | Ionic Liquid ([pmIm]Br), Microwave | - | Solvent and catalyst-free conditions | organic-chemistry.org |

| Aromatic Aldehydes | H₂O₂/HCl, Ethanol | Excellent | Room temperature, short reaction time | mdpi.com |

| Carboxylic Acids | Polyphosphoric Acid (PPA) | - | High temperature (220 °C) | mdpi.com |

| Carboxylic Acids | Microwave Irradiation | - | Direct condensation, efficient | tku.edu.tw |

Synthesizing the title compound often requires multi-step procedures to correctly install the amino groups at the C-6 position of the benzothiazole ring and the C-4 position of the 2-phenyl substituent.

A well-established industrial process involves heating p-toluidine (B81030) with elemental sulfur to produce 2-(4-aminophenyl)-6-methyl-benzothiazole, a compound commonly known as dehydrothiotoluidine. google.comgoogle.com While this method yields the 6-methyl analog rather than the 6-amino target, it is a key synthesis for a closely related and important derivative. Traditional methods involve heating the reactants at temperatures up to 222°C, resulting in modest yields of around 55-57%. google.com

Significant improvements to this process have been patented, involving carrying out the reaction at much higher temperatures (in excess of 280°C, preferably 300-450°C) and pressures (at least 28 atmospheres). google.com This high-temperature, high-pressure process can significantly increase the yield of dehydrothiotoluidine to approximately 95%. google.com The reaction is typically performed using an excess of p-toluidine, which also acts as the solvent. google.comgoogle.com

A common and effective strategy for introducing the two amino groups of 2-(4-Amino-phenyl)-benzothiazol-6-ylamine is through the catalytic reduction of a dinitro precursor, namely 2-(4-nitrophenyl)-6-nitrobenzothiazole. This precursor can be synthesized via the methods described previously, such as the Jacobsen cyclization of N-(4-nitrophenyl)-4-nitrothiobenzanilide or the condensation of 2-amino-5-nitrothiophenol with 4-nitrobenzoyl chloride.

The simultaneous reduction of both nitro groups is typically achieved through catalytic hydrogenation. google.com A standard and highly effective catalyst for this transformation is palladium on charcoal (Pd/C). google.com The reaction is usually carried out in a suitable solvent under a hydrogen atmosphere. This method is generally clean and high-yielding, providing a direct route to the final diamino product from its dinitro intermediate. Other reducing agents can also be employed for the reduction of nitroarenes, but catalytic hydrogenation is often preferred for its efficiency and the clean work-up procedures. nih.gov

Specific Processes for this compound and Related Analogs

Solid-Phase Synthesis Approaches for this compound Conjugates

Solid-phase synthesis (SPS) is a powerful tool for the creation of chemical libraries for drug discovery and has been successfully applied to the synthesis of benzothiazole derivatives. mdpi.comnih.govnih.gov This methodology simplifies purification and allows for the rapid generation of numerous analogs. mdpi.comnih.gov

For the synthesis of 2-(aminophenyl)benzothiazole conjugates, a key strategy involves anchoring a suitable precursor to a solid support. mdpi.comnih.gov For example, a resin-bound 2-aminobenzenethiol can be prepared. mdpi.com This immobilized thiol can then be acylated with Fmoc-protected amino acids using a coupling agent like N,N′-diisopropylcarbodiimide (DIC). nih.gov Following the synthesis of the desired peptide chain on the resin, the molecule can be cleaved from the support. The subsequent cyclization of the resulting aminobenzenethiol derivative yields the desired 2-benzothiazolyl peptide. mdpi.com

Specifically for the 2-(aminophenyl)benzothiazole scaffold, aminobenzoic acids can be coupled to the resin-bound thiol. nih.gov Subsequent peptide chain elongation and final cleavage and cyclization would yield C-terminal modified peptides containing the 2-(aminophenyl)benzothiazolyl pharmacophore. nih.govnih.gov This approach is of significant interest as it combines the structural advantages of peptides with the potent biological activity of the benzothiazole core. nih.govresearchgate.net

Green Chemistry Principles in this compound Synthesis

In alignment with the principles of green chemistry, recent research has focused on developing environmentally benign synthetic methodologies for benzothiazole derivatives. These approaches aim to reduce waste, eliminate the use of toxic substances, improve energy efficiency, and utilize renewable resources. Key strategies include the development of novel catalysts, the use of alternative reaction media like water, and the implementation of energy-efficient techniques such as microwave irradiation and mechanochemistry. mdpi.commdpi.com

A major focus of green synthetic chemistry is the replacement of hazardous and volatile organic solvents (VOCs) with cleaner alternatives or eliminating them entirely. This has led to the exploration of solvent-free reactions and the use of water as a reaction medium for the synthesis of benzothiazoles.

One highly efficient and clean protocol involves conducting the reaction between a 2-aminothiophenol (B119425) and an aldehyde "on water". rsc.org This method is notable for its simplicity, as it often requires no additional catalyst and produces no waste, with the product being easily isolated. rsc.org The reaction is highly chemoselective, tolerating various functional groups. rsc.org While not explicitly documented for this compound, this methodology is broadly applicable to the condensation step between precursors like 2-amino-5-nitrothiophenol and 4-nitrobenzaldehyde.

The development of novel and recyclable catalysts is another cornerstone of green synthesis. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. For example, a melamine-formaldehyde resin (MFR)-supported sulfuric acid has been successfully used as a catalyst for the synthesis of 2-(4-aminophenyl)benzothiazole derivatives under microwave irradiation in solvent-free conditions. researchgate.net Similarly, ZnO nanoparticles have been employed as a cost-effective and reusable catalyst in solvent-free ball milling (mechanochemical) strategies, affording high yields in short reaction times. mdpi.com More advanced catalytic systems include ferromagnetic nanocatalysts, which allow for effortless recovery using an external magnet. mdpi.com

Biocatalysis represents a frontier in green chemistry. Recently, an artificial Vitreoscilla hemoglobin containing a cobalt porphyrin cofactor has been engineered to catalyze the oxidative cyclization for the synthesis of 2-aminobenzothiazoles. rsc.org This reaction proceeds in water under aerobic conditions, offering high yields and catalytic turnovers, representing a truly green and mild synthetic route. rsc.org

Table 1: Comparison of Green Catalytic and Solvent-Free Methodologies for Benzothiazole Synthesis

| Methodology | Catalyst/Conditions | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| "On Water" Synthesis | None (autocatalytic) | Water | No catalyst, no waste, high chemoselectivity, simple procedure. | rsc.org |

| Microwave-Assisted Synthesis | Melamine-formaldehyde resin (MFR)-supported H+ | Solvent-free | Rapid reaction times, energy efficient, solid-supported catalyst. | researchgate.net |

| Mechanochemistry (Ball Milling) | ZnO Nanoparticles | Solvent-free | High yields, short reaction times (30 min), reusable catalyst. | mdpi.com |

| Biocatalysis | Artificial Vitreoscilla hemoglobin (VHb) with cobalt porphyrin | Water | Environmentally friendly, mild aerobic conditions, high turnover. | rsc.org |

The use of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 feedstock is a highly attractive goal in sustainable chemistry. chemrevlett.com Significant progress has been made in developing methods to incorporate CO₂ into valuable chemical structures, including the benzothiazole ring system. chemrevlett.com These pathways typically involve the reductive cyclization of a 2-aminobenzenethiol derivative with CO₂. mdpi.com

In this approach, CO₂ serves as the carbon source for the C2 position of the benzothiazole ring. The reaction requires a reducing agent, such as a hydrosilane (e.g., PhSiH₃, diethylsilane), to reduce the captured CO₂. mdpi.comchemrevlett.com Various catalytic systems have been developed to facilitate this transformation under mild conditions. Catalysts like the organic base 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) and acetate-based ionic liquids have proven effective. mdpi.com

Remarkably, catalyst-free systems have also been developed. One such method uses ammonia (B1221849) borane (B79455) (BH₃NH₃) as a reductant, which efficiently reduces CO₂ and cleaves the disulfide bond of bis(2-aminophenyl) disulfide (a common starting material) to generate the 2-aminothiophenol in situ, followed by cyclization. rsc.org This process is unprecedented in its ability to proceed without any catalyst, highlighting a significant step forward in sustainable synthesis. rsc.org Another innovative approach employs Cyrene™, a biodegradable, bio-derived solvent, which can also act as a catalytic solvent for the reaction of 2-aminothiophenols with CO₂ and PhSiH₃, eliminating the need for any external catalyst or base. chemrevlett.com

While these methods have been demonstrated for a range of substituted benzothiazoles, their application for the direct synthesis of this compound from CO₂ would conceptually require a di-substituted precursor like 4,4'-disulfanediylbis(2,5-dinitroaniline) followed by reduction, or direct cyclization of a protected 2,5-diaminobenzenethiol. These specific pathways represent a future direction for research in this area.

Table 2: Examples of Benzothiazole Synthesis Utilizing Carbon Dioxide

| Catalyst System | Reducing Agent | Key Features | Reference |

|---|---|---|---|

| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | Diethylsilane | Organic base catalysis, good yields, suppresses byproduct formation. | mdpi.com |

| Acetate-based Ionic Liquid | Hydrosilane | Utilizes ionic liquid as a recyclable catalyst under mild conditions. | mdpi.com |

| None (Catalyst-free) | Ammonia Borane (BH₃NH₃) | Starts from disulfide, catalyst-free, efficient reduction of CO₂ and S-S bond. | rsc.org |

| None (Cyrene™ as solvent) | Phenylsilane (PhSiH₃) | Uses a renewable, biodegradable catalytic solvent; catalyst-free conditions. | chemrevlett.com |

| Reusable Polythiazolium Precatalyst | Not specified (likely a hydrosilane) | Operates under atmospheric pressure of CO₂, reusable catalyst. | chemrevlett.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Amino Phenyl Benzothiazol 6 Ylamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(4-Amino-phenyl)-benzothiazol-6-ylamine derivatives in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the three-dimensional arrangement of the molecule.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification and analysis of these compounds. elsevierpure.com

In the ¹H NMR spectrum of 2-(4-aminophenyl)benzothiazole derivatives, the aromatic protons typically appear in the downfield region, generally between 6.10 and 8.10 ppm. mdpi.com The protons of the primary amino groups (-NH₂) usually present as a broad singlet that is exchangeable with deuterium (B1214612) oxide (D₂O). For instance, in 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, the primary amine protons are observed as a singlet at δ 5.90 ppm. evitachem.com The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents on both the benzothiazole (B30560) and the phenyl rings.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carbons attached to heteroatoms like nitrogen and sulfur, such as C2, C2′, and C3a in the 2-(2′-aminophenyl)benzothiazole system, resonate at lower field regions due to deshielding effects. mdpi.com A study on various 2-aryl benzothiazole derivatives in DMSO-d₆ provided extensive characterization of their ¹³C NMR spectra. mdpi.com The specific chemical shifts are sensitive to the polarity of the solvent and the nature of the substituents. mdpi.com For example, in a study of antitumour 2-(4-aminophenyl)benzothiazoles, ¹³C NMR was instrumental in determining the sites of protonation in acidic solutions, revealing that the parent compound protonates first at the exocyclic amino group, followed by the N-3 atom of the benzothiazole ring. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Benzothiazole Derivatives

| Assignment | ¹H NMR (DMSO-d₆) evitachem.com | ¹³C NMR (Generic) mdpi.com |

|---|---|---|

| Aromatic Protons | 6.65–7.85 (m) | 110-155 |

| -NH₂ Protons | 5.90 (s) | - |

| C2 | - | Low-field region |

| C2' | - | Low-field region |

| C3a | - | Low-field region |

Note: Specific chemical shifts can vary depending on the exact derivative and solvent used. "m" denotes a multiplet and "s" denotes a singlet.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning proton and carbon signals and for establishing the connectivity within the molecule.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic rings.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of carbon signals based on their attached protons.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). This technique is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the phenyl and benzothiazole rings.

An extensive NMR investigation of 43 2-aryl benzothiazole derivatives utilized one- and two-dimensional NMR experiments to fully characterize the structures. mdpi.com These techniques are crucial for confirming the substitution patterns and for the detailed structural elucidation of novel derivatives.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectra of this compound derivatives typically show characteristic absorption bands. The N-H stretching vibrations of the primary amino groups appear in the region of 3200-3500 cm⁻¹. The C=N stretching vibration of the thiazole (B1198619) ring is usually observed around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region. naturalspublishing.com The C-S stretching vibration, characteristic of the thiazole ring, is typically found in the fingerprint region between 510 and 780 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and bonds involving heavier atoms, which may be weak in the IR spectrum. For instance, a study on 2-[4-(4-Fluorobenzamido)phenyl]benzothiazole utilized both Mid-IR and Far-IR spectroscopy along with Raman spectroscopy to identify the molecular structure. researchgate.net The combination of IR and Raman data, often supported by Density Functional Theory (DFT) calculations, allows for a detailed assignment of the vibrational modes and provides insights into the molecular symmetry and bonding. researchgate.netresearchgate.net

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) naturalspublishing.comresearchgate.net |

|---|---|

| N-H Stretch (Amino) | 3200-3500 |

| C-H Stretch (Aromatic) | >3000 |

| C=N Stretch (Thiazole) | 1600-1650 |

| C=C Stretch (Aromatic) | 1400-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the conjugated π-electron system. For this compound and its derivatives, the UV-Vis spectra are characterized by absorption bands corresponding to π→π* and n→π* transitions within the aromatic and heterocyclic rings.

The extended conjugation between the phenyl and benzothiazole rings leads to strong absorption in the UV region. The position and intensity of the absorption maxima (λ_max) are sensitive to the substituents on the aromatic rings and the solvent polarity. Electron-donating groups, such as the amino group, can cause a red shift (bathochromic shift) of the absorption bands. For example, a study on 2-aminobenzothiazole (B30445) derivatives designed as photosensitizers showed a wide range of absorption from 200 nm to approximately 800 nm. mdpi.com The photophysical properties of these compounds, including their potential for fluorescence, are directly related to their electronic structure as revealed by UV-Vis spectroscopy. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net It also provides structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

In the mass spectrum of this compound, the molecular ion peak (M⁺) will be prominent. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for related heterocyclic systems often involve the cleavage of bonds adjacent to the heteroatoms and the loss of small stable molecules or radicals. nih.govresearchgate.net For instance, the fragmentation of the benzothiazole ring system can lead to characteristic fragment ions. The analysis of these fragmentation patterns helps to confirm the proposed structure and identify unknown derivatives.

X-ray Crystallography for Solid-State Structure Determination of this compound Complexes and Derivatives

For derivatives of 2-(4-aminophenyl)benzothiazole, X-ray crystallography has been used to confirm the planar or near-planar conformation between the benzothiazole and phenyl rings. mdpi.com For example, the crystal structure of 2-(2′-aminophenyl)benzothiazole revealed a nearly planar structure with an angle between the benzothiazole and phenyl rings of 4.1–5.4°. nih.gov This planarity is often stabilized by intramolecular hydrogen bonds. Studies on related benzothiazole derivatives have shown that the solid-state structure can be influenced by co-crystallized solvent molecules and intermolecular hydrogen bonding networks. elsevierpure.comelsevierpure.com This detailed structural information is crucial for understanding the structure-property relationships of these compounds.

Table 3: Summary of Spectroscopic and Crystallographic Techniques

| Technique | Information Obtained |

|---|---|

| ¹H and ¹³C NMR | Chemical environment, connectivity, and conformation in solution. elsevierpure.comelsevierpure.comresearchgate.net |

| 2D NMR | Unambiguous assignment of signals and detailed connectivity. mdpi.com |

| IR and Raman | Functional groups and vibrational modes. researchgate.netelsevierpure.com |

| UV-Vis | Electronic transitions and conjugated systems. mdpi.comelsevierpure.com |

| Mass Spectrometry | Molecular weight, elemental composition, and fragmentation patterns. researchgate.net |

Computational and Theoretical Studies on 2 4 Amino Phenyl Benzothiazol 6 Ylamine

Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular geometry and electronic structure of complex organic molecules. For derivatives of 2-(4-aminophenyl)benzothiazole, DFT calculations have been instrumental in elucidating their structural and electronic characteristics. While specific studies on 2-(4-Amino-phenyl)-benzothiazol-6-ylamine are limited, research on the parent compound, 2-(4-aminophenyl)benzothiazole, and its analogs provides a strong basis for understanding its properties.

DFT calculations have been employed to determine the optimized molecular structures and preferred conformations of aminophenyl benzothiazole (B30560) derivatives. Studies on 2-(4'-aminophenyl)benzothiazole have shown that the molecule adopts a near-planar conformation. uq.edu.au The dihedral angle between the benzothiazole and the phenyl ring is calculated to be very small, in the range of 1.3° to 1.6°. uq.edu.au This planarity is attributed to the delocalization of the nitrogen lone pair electrons across the phenyl ring. uq.edu.au

For ortho-substituted aminophenyl benzothiazoles, DFT calculations have revealed the presence of an intramolecular hydrogen bond between the amine proton and the nitrogen atom of the thiazole (B1198619) ring. uq.edu.au This interaction further enforces a planar conformation, which is believed to be important for their biological activity, particularly in the context of binding to amyloid fibrils. uq.edu.au

| Parameter | 2-(4'-aminophenyl)benzothiazole | 2-(2'-aminophenyl)benzothiazole (lowest energy conformer) |

| Dihedral Angle (Benzothiazole-Phenyl) | 1.3° | 1.6° |

| N-H Bond Angle (relative to phenyl ring) | Planar | 8.9° |

| Intramolecular Hydrogen Bond (NH...N) | Absent | Present |

Note: Data is based on DFT calculations for 2-(4'-aminophenyl)benzothiazole and its ortho-isomer as analogs for this compound.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's stability and reactivity. tandfonline.com A smaller gap suggests higher reactivity. mdpi.com

For 2-(4-aminophenyl)benzothiazole derivatives, the HOMO is typically localized on the aminophenyl moiety, indicating its electron-donating nature. Conversely, the LUMO is distributed over the benzothiazole ring system, which acts as the electron-accepting part of the molecule. This distribution facilitates intramolecular charge transfer from the aminophenyl group to the benzothiazole core. mdpi.com

Quantitative structure-activity relationship (QSAR) studies on 2-(4-aminophenyl)benzothiazoles have highlighted the importance of the HOMO and LUMO energies, as well as the HOMO-LUMO gap, as significant descriptors of their antitumor activity. tandfonline.com These studies suggest that the electronic properties of the frontier orbitals play a key role in the biological mechanism of these compounds. tandfonline.com For a series of benzothiazole derivatives, the HOMO-LUMO gap was found to be in the range of 4.46–4.73 eV. mdpi.com

| Compound Series | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Benzothiazole Derivatives | Varies with substituent | Varies with substituent | 4.46 - 4.73 |

Note: The data represents a range for a series of benzothiazole derivatives and not specifically for this compound.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. mdpi.comscirp.org

For benzothiazole derivatives, MEP maps show that the nitrogen atom of the thiazole ring is an electron-rich site, making it a likely target for electrophiles. scirp.org The amino group on the phenyl ring also contributes to the negative potential in that region. Conversely, the hydrogen atoms of the amino group and the aromatic protons are characterized by positive electrostatic potential, indicating their susceptibility to nucleophilic interactions. scirp.org

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational models and aid in spectral assignments.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the ¹H and ¹³C NMR chemical shifts of organic molecules. uq.edu.au For aminophenyl benzothiazoles, these calculations have been instrumental in confirming structures and understanding the effects of substitution and conformation on the chemical shifts. For example, the downfield shift of the NH₂ proton in ortho-aminophenyl benzothiazoles compared to their para-isomers in ¹H NMR spectra is supported by DFT calculations, which attribute this to the presence of an intramolecular hydrogen bond. uq.edu.au

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, allowing for a more accurate comparison with experimental FT-IR spectra. mdpi.com For benzothiazole derivatives, the characteristic vibrational modes of the benzothiazole ring and the substituent groups can be assigned based on these calculations. mdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.com For 2-(2′-aminophenyl)benzothiazole derivatives, TD-DFT calculations have been used to study the effect of substituents on their absorption and emission spectra. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, which are often characterized as π → π* or n → π* transitions. researchgate.netscielo.org.za

| Spectroscopic Parameter | Computational Method | Key Findings for Aminophenyl Benzothiazole Analogs |

| NMR Chemical Shifts | DFT (GIAO) | Confirms structural assignments and the presence of intramolecular hydrogen bonds in ortho-isomers. uq.edu.au |

| IR Vibrational Frequencies | DFT | Allows for the assignment of characteristic vibrational modes of the benzothiazole core and substituents. mdpi.com |

| UV-Vis Absorption | TD-DFT | Predicts absorption maxima (λmax) and characterizes electronic transitions (π → π, n → π). researchgate.netscielo.org.za |

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Biological Interactions

QM/MM methods offer a powerful approach to model enzymatic reactions by treating the chemically active region (e.g., the substrate and key active site residues) with a high-level quantum mechanics (QM) method, while the surrounding protein and solvent are described using a more computationally efficient molecular mechanics (MM) force field. wordpress.comnih.gov This hybrid approach allows for the study of reaction mechanisms, transition states, and activation energies within the complex environment of an enzyme. nih.gov

The reliability of QM/MM calculations can depend on the size of the QM region. nih.gov However, studies have shown that for many enzymatic reactions, the activation barriers are not highly sensitive to the size of the QM region, provided that the immediate reacting atoms and crucial interacting residues are included. nih.gov These simulations can provide detailed insights into the catalytic mechanism, including the role of specific amino acid residues in stabilizing transition states and facilitating the chemical transformation of the substrate. youtube.com Given the known interactions of some benzothiazole derivatives with enzymes, QM/MM simulations would be a valuable future direction for elucidating the molecular basis of their biological activity. biointerfaceresearch.com

Application to Protein-Ligand Binding of this compound Derivatives

Understanding the binding of small molecules to biological macromolecules like proteins and DNA is fundamental to drug design. For derivatives of the benzothiazole scaffold, computational studies are crucial for characterizing the nature and strength of these interactions. The parent compound, 2-(4-aminophenyl)benzothiazole, and its analogues are recognized as a potent and highly selective class of antitumor agents, with their mechanism often involving interaction with biological targets like the aryl hydrocarbon receptor (AhR) and subsequent binding to DNA. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely applied to the benzothiazole scaffold to screen for potential biological targets and to understand structure-activity relationships (SAR). For instance, various 2-phenylbenzothiazole (B1203474) derivatives have been designed and evaluated in silico as inhibitors of the p53-MDM2 interaction, a critical target in cancer therapy. tandfonline.com In these studies, docking simulations identify the most likely binding poses and score the interactions, while subsequent Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations provide a more accurate estimation of the binding free energy. tandfonline.com

One such study on novel benzothiazole derivatives targeting the MDM2 receptor calculated the binding free energies for a series of compounds. The results demonstrated that substitutions on the phenyl ring significantly impact binding affinity, with calculated ΔG binding energies ranging from -44.89 to -79.39 kcal/mol. tandfonline.com These computational predictions highlight how subtle chemical modifications can lead to substantial differences in binding potency. tandfonline.com

Table 1: Molecular Docking and MM-GBSA Binding Energy of Benzothiazole Derivatives against MDM2 Receptor

| Compound | Docking Score (kcal/mol) | MM-GBSA ΔG Bind (kcal/mol) |

|---|---|---|

| B10 | -8.45 | -79.39 |

| B17 | -9.13 | -79.35 |

| B23 | -8.76 | -78.26 |

| B24 | -9.01 | -78.65 |

| B27 | -8.99 | -77.33 |

| Riluzole (Standard) | -6.87 | -55.83 |

Data sourced from a study on benzothiazole derivatives as p53-MDM2 inhibitors. tandfonline.com

Following docking, molecular dynamics (MD) simulations are often performed to analyze the stability of the predicted protein-ligand complex over time. MD simulations provide insights into the dynamic behavior of the complex, revealing how the ligand and protein adapt to each other and confirming the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in the docking pose. tandfonline.combiointerfaceresearch.com For the this compound scaffold, these simulations would be essential to validate docking predictions and to ensure that the proposed binding mode is stable within the dynamic environment of the protein's active site.

Pharmacophore Modeling and Virtual Screening Based on this compound Scaffold

Pharmacophore modeling is a powerful strategy in computational drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov The 2-(4-aminophenyl)benzothiazole structure is considered a potent and selective pharmacophore for antitumor activity. nih.gov A pharmacophore model based on the this compound scaffold would distill its key chemical features into a 3D query. These features would likely include:

Two aromatic rings, representing hydrophobic interaction points.

Two hydrogen bond donors, corresponding to the amino groups at the 4'- and 6-positions.

A hydrogen bond acceptor, represented by the nitrogen atom in the thiazole ring.

Once developed, this pharmacophore model can be used for virtual screening of large chemical databases. nih.gov This process involves searching for other, structurally diverse molecules that match the defined 3D arrangement of pharmacophoric features. Virtual screening can efficiently filter millions of compounds to identify a smaller, more manageable set of "hits" that are likely to be active. nih.gov These hits can then be acquired or synthesized for experimental validation. This approach allows for "scaffold hopping," the discovery of novel chemical classes that possess the desired biological activity but are structurally different from the original lead compound, which can lead to improved pharmacological properties and novel intellectual property. nih.gov

Structure Activity Relationship Sar Studies of 2 4 Amino Phenyl Benzothiazol 6 Ylamine Analogs

Impact of Substituents on the 2-Phenyl Ring and Benzothiazole (B30560) Moiety on Biological Potency

The biological potency of 2-phenylbenzothiazole (B1203474) derivatives is highly sensitive to the nature and position of substituents on both the 2-phenyl ring and the benzothiazole core. Research has shown that modifications at these sites can dramatically alter the compound's interaction with biological targets.

Substitutions on the Benzothiazole Moiety: The metabolism of the benzothiazole scaffold is a critical determinant of its antitumor activity. researchgate.net The enzyme Cytochrome P450 1A1 (CYP1A1) metabolizes these compounds, leading to both active and inactive forms. nih.gov A key metabolic pathway that leads to inactivation is the hydroxylation at the C-6 position of the benzothiazole ring. researchgate.net Strategic substitution on the benzothiazole nucleus can block this metabolic inactivation. For instance, introducing a fluorine atom, particularly at the 5-position, has been shown to prevent the formation of the inactive 6-hydroxy metabolite, thereby preserving the compound's cytotoxic effects. nih.govresearchgate.net

The following table summarizes the effects of various substitutions on the biological activity of 2-phenylbenzothiazole analogs.

| Compound ID | Substitution on Benzothiazole Moiety | Substitution on 2-Phenyl Ring | Target/Activity | Observed Potency |

| Analog 1 | 5-Fluoro | 4-Amino | Antitumor (CYP1A1 metabolism) | Increased potency (blocks inactivation) nih.govresearchgate.net |

| Analog 2 | 6-Methoxy | 4-Acetamido | Cytotoxicity (T47D cell line) | Most potent in series ut.ac.ir |

| Analog 3 | Unsubstituted | 2-Chloro, 4-(piperidin-4-carboxamido) | sEH/FAAH Inhibition | IC₅₀ = 9.6 nM (sEH), 7 nM (FAAH) nih.gov |

| Analog 4 | Unsubstituted | 4-Acetamido | Cytotoxicity (T47D cell line) | Increased activity over amino group ut.ac.ir |

Comparative Analysis of Benzothiazole, Benzoxazole, and Benzimidazole Scaffolds

In a study aimed at developing novel antitumor agents, the replacement of the benzothiazole scaffold with benzimidazole and benzoxazole moieties was investigated. nih.govnih.gov After identifying a promising benzothiazole lead compound (1a), analogs with benzimidazole (1f) and benzoxazole (1g) cores were synthesized. The results indicated that while the activity was fundamentally retained, there was a slight decrease in potency against the HCT-116 cancer cell line for the benzoxazole and benzimidazole analogs compared to the parent benzothiazole. nih.gov This suggests that while all three scaffolds can support antitumor activity, the benzothiazole core may offer an optimal configuration for this specific series of compounds. nih.govresearchgate.net

Another study concluded that benzimidazole derivatives exhibited a broader spectrum of antibacterial activity, whereas benzothiazoles showed better antifungal activity, highlighting that the choice of scaffold can be tailored to the desired biological target. researchgate.net

The table below presents a comparative analysis of the inhibitory activity of compounds with different heterocyclic scaffolds against a human colon carcinoma cell line.

| Compound ID | Heterocyclic Scaffold | R Group | IC₅₀ (μM) against HCT-116 cells |

| 1a | Benzothiazole | 2-Methoxybenzoyl | 3.21 ± 0.15 |

| 1f | Benzimidazole | 2-Methoxybenzoyl | 5.86 ± 0.21 nih.gov |

| 1g | Benzoxazole | 2-Methoxybenzoyl | 7.14 ± 0.33 nih.gov |

Role of Electron-Withdrawing and Electron-Donating Groups in Modulating Activity

The electronic properties of substituents on the 2-phenylbenzothiazole framework are a key factor in determining biological potency. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density distribution across the molecule, affecting its ability to participate in crucial interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions with its biological target.

Studies have shown that the effect of these groups can be complex and context-dependent. In the synthesis of 2-substituted benzoxazoles, it was observed that phenyl rings bearing electron-withdrawing substituents, such as a nitro group, led to decreased reaction yields, suggesting that EWGs can disfavor the formation of necessary reaction intermediates. mdpi.com Conversely, in the design of chromophores for two-photon absorption (TPA), the addition of an EWG to the benzothiazole ring dramatically increased TPA cross-sections, enhancing the molecule's photophysical properties. acs.org

In the context of electrochemical reactions, the nature of the substituent has a systematic impact. A study on the reduction of para-substituted benzaldehydes found that stronger electron-donating groups promote hydrogenolysis (C=O to CH₂), while stronger electron-withdrawing groups favor hydrogenation (C=O to CH-OH). nih.gov While not directly a measure of biological potency, this demonstrates the profound influence of electronic effects on chemical reactivity, which underlies molecular interactions with biological systems. For certain benzothiazole derivatives, the presence of an electron-withdrawing group, such as a p-chloro group on an aromatic ring, was found to improve antibacterial activity. researchgate.net

| Substituent Type | General Effect on Aromatic Ring | Example Groups | Observed Impact on Activity |

| Electron-Withdrawing (EWG) | Decreases electron density | -NO₂, -CN, Halogens (-Cl, -F) | Can enhance antibacterial activity researchgate.net; Can enhance photophysical properties acs.org |

| Electron-Donating (EDG) | Increases electron density | -OCH₃, -NH₂, -OH, -CH₃ | Can promote specific chemical reactions like hydrogenolysis nih.gov |

Ligand Design Strategies Based on SAR Insights

The collective insights from SAR studies provide a rational basis for the design of new, more potent, and selective ligands. By understanding which molecular features are essential for activity and which can be modified, chemists can engage in a process of lead optimization.

Key strategies derived from SAR studies on 2-phenylbenzothiazole analogs include:

Metabolic Blocking : A crucial design strategy is the introduction of substituents at positions that are susceptible to metabolic inactivation. The finding that fluorination at the C-5 position of the benzothiazole ring blocks the formation of the inactive 6-hydroxy metabolite is a prime example of this approach, guiding the design of more metabolically stable analogs. researchgate.net

Privileged Substructure Optimization : The 2-(4-aminophenyl)benzothiazole core is considered a "privileged structure" due to its ability to serve as a ligand for multiple biological targets. Ligand design often involves retaining this core while systematically exploring different substituents on the phenyl and benzothiazole rings to optimize potency for a specific target. For example, knowing that a 2-chloro substituent on the phenyl ring enhances sEH/FAAH inhibition allows designers to focus on incorporating small, electronegative groups at that position. nih.gov

Improving Physicochemical Properties : A significant challenge with this class of compounds can be poor solubility, which hinders further development and in vivo studies. nih.govnih.gov SAR insights can guide the introduction of solubilizing groups. For instance, N-methyl-piperazine groups were introduced at the 2- and 6-positions of a lead compound to improve its solubility while maintaining comparable antiproliferative activity. nih.govnih.gov This strategy allows for the development of compounds with better pharmaceutical properties, making them more viable as drug candidates. nih.gov

Chemical Modification and Derivatization Strategies for 2 4 Amino Phenyl Benzothiazol 6 Ylamine

Synthesis and Evaluation of Metal Complexes (e.g., Copper(II), Palladium(II), Platinum(II) Complexes)

The benzothiazole (B30560) nucleus, with its embedded nitrogen and sulfur heteroatoms, serves as an effective scaffold for coordinating with metal ions. While research specifically on 2-(4-Amino-phenyl)-benzothiazol-6-ylamine is limited, studies on related 2-aminobenzothiazole (B30445) and 2-(4-aminophenyl)benzothiazole derivatives provide significant insights into their metal-complexing capabilities.

Novel copper(II) complexes derived from 2-aminobenzothiazole have been synthesized and characterized. These complexes often exhibit a distorted square planar geometry and demonstrate enhanced biological activities, such as antibacterial and antioxidant properties, compared to the free ligands jmaterenvironsci.com. The chelation with metal ions like copper(II), palladium(II), and platinum(II) can modulate the electronic properties and steric profile of the parent molecule, often leading to new or improved pharmacological effects jmaterenvironsci.comacs.org.

In one study, a derivative of 2-(4-aminophenyl)benzothiazole was functionalized and complexed with Cobalt(II) and Copper(II) researchgate.net. The resulting metal complexes were evaluated for their interaction with DNA. Findings revealed that the Co(II) complex, possessing a larger planar structure, exhibited the strongest DNA binding, likely through an intercalation mechanism. In contrast, the Cu(II) complex was found to be more effective at cleaving plasmid DNA, a process involving the generation of hydroxyl radicals researchgate.net.

Similarly, Platinum(II) complexes have been synthesized using Schiff bases derived from 2-amino-4-phenylthiazole, a related heterocyclic structure. Spectroscopic data suggest these complexes adopt a square planar geometry, with the ligand binding to the platinum ion through a deprotonated hydroxyl group and an imine nitrogen ekb.eg. These studies underscore the potential of the aminobenzothiazole scaffold to form stable and biologically active metal complexes.

Table 1: Summary of Metal Complex Studies with Benzothiazole Derivatives

| Metal Ion | Parent Ligand Type | Key Findings | Reference |

| Copper(II) | 2-aminobenzothiazole derivative | Distorted square planar geometry, enhanced antibacterial and antioxidant activity. | jmaterenvironsci.com |

| Cobalt(II) | 2-(4-aminophenyl)benzothiazole derivative | Strong DNA binding ability via intercalation. | researchgate.net |

| Copper(II) | 2-(4-aminophenyl)benzothiazole derivative | Effective cleavage of plasmid DNA. | researchgate.net |

| Platinum(II) | 2-amino-4-phenylthiazole derivative | Square planar geometry, potential for DNA interaction. | ekb.eg |

Conjugation with Amino Acids and Peptides

Conjugating bioactive molecules with amino acids and peptides is a well-established strategy to modify their physicochemical properties. For the 2-(4-aminophenyl)benzothiazole class of compounds, this approach has been primarily utilized to improve aqueous solubility and facilitate the development of prodrugs nih.govacs.orgnih.gov.

The exocyclic primary amine on the 4-position of the phenyl ring provides a convenient attachment point for amino acids. Researchers have successfully conjugated L-lysine and L-alanine to this amine group, converting the lipophilic parent benzothiazoles into water-soluble amide prodrugs, typically as hydrochloride salts acs.orgaacrjournals.org. This modification is crucial for overcoming formulation challenges associated with the parent compounds' poor water solubility nih.gov.

Recent advancements have focused on developing efficient and scalable methods for these conjugations. An effective solid-phase synthesis (SPS) method has been developed for creating 2-(aminophenyl)benzothiazolyl (AP-BTH) C-terminal modified amino acids and peptides mdpi.comslq.qld.gov.aunih.gov. This approach simplifies the synthesis process and allows for the creation of libraries of benzothiazole-peptide conjugates with high chiral purity mdpi.comslq.qld.gov.aunih.gov. Traditional solution-phase methods, which often require high temperatures and result in complex product mixtures, are less suitable for synthesizing AP-BTH peptides compared to the milder and more controlled conditions of SPS nih.gov.

The combination of the benzothiazole scaffold with amino acids and peptides is of significant interest as it merges the unique pharmacological properties of the benzothiazole core with the advantages offered by amino acids and peptides nih.govnih.gov.

Prodrug Design and Development for Enhanced Biopharmaceutical Properties

The design of prodrugs is a key strategy to overcome biopharmaceutical hurdles such as poor solubility, limited bioavailability, and metabolic instability. For potent antitumor 2-(4-aminophenyl)benzothiazole analogues, which are often highly lipophilic, a prodrug approach is essential for clinical development nih.govnih.govaacrjournals.org.

The primary strategy involves the conjugation of amino acids to the exocyclic amine of the 2-(4-aminophenyl)benzothiazole core, creating water-soluble derivatives acs.org. These amino acid-amide conjugates are designed to be stable chemically but are rapidly and quantitatively cleaved in vivo to release the active parent amine nih.govaacrjournals.orgaacrjournals.org.

Key characteristics of these prodrugs include:

Enhanced Water Solubility: L-lysyl- and L-alanyl-amide prodrugs significantly improve the aqueous solubility of the parent compounds, making them suitable for parenteral formulations acs.orgconsensus.app.

Chemical Stability: The prodrugs exhibit good stability at ambient temperatures, which is a requirement for pharmaceutical formulations acs.org.

Efficient Bioreversion: In vivo studies in mice, rats, and dogs have shown that these prodrugs rapidly revert to the active parent amine nih.govaacrjournals.org. For example, after intravenous infusion of a lysyl-amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, the active parent amine accumulates in the plasma as the prodrug is depleted acs.org.

This strategy has proven successful in preclinical models. The lysyl-amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (NSC 710305) was selected for Phase I clinical evaluation based on its favorable pharmaceutical properties acs.orgresearchgate.net. In vivo, this prodrug led to sustained plasma concentrations of the active drug, sufficient to cause significant growth retardation of human breast and ovarian tumor xenografts nih.govaacrjournals.orgaacrjournals.org.

Table 2: Properties of Amino Acid Prodrugs of 2-(4-Aminophenyl)benzothiazole Analogues

| Parent Compound | Conjugated Amino Acid | Key Biopharmaceutical Enhancement | Outcome | Reference |

| 2-(4-amino-3-methylphenyl)benzothiazoles | L-Alanine, L-Lysine | Increased water solubility | Overcomes lipophilicity for formulation. | acs.orgaacrjournals.org |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | L-Lysine | Chemical stability, rapid in vivo conversion to active drug | Sustained plasma concentrations of parent amine, significant antitumor activity in vivo. | nih.govacs.orgaacrjournals.org |

Incorporation into Polymeric and Nanomaterial Architectures

The unique photophysical properties and high affinity for certain biological structures make the 2-(4-aminophenyl)benzothiazole (AP-BTH) scaffold an attractive candidate for incorporation into nanomaterials for theranostic applications. A notable application is in the development of targeted systems for Alzheimer's disease acs.org.

The AP-BTH scaffold has a high affinity for amyloid-β (Aβ) fibrils, which are pathological hallmarks of Alzheimer's disease nih.gov. Leveraging this property, researchers have decorated nanoliposomes with AP-BTH to create nanovesicles designed to target and interact with Aβ aggregates nih.govresearchgate.net.

In a key study, a lipidic derivative of AP-BTH was synthesized and inserted into the membrane of PEGylated liposomes at various concentrations acs.org. The resulting AP-BTH-decorated liposomes (AP-BTH-LIP) were evaluated for their ability to inhibit Aβ fibril formation and to cross an in vitro model of the blood-brain barrier (BBB) acs.org.

Research findings demonstrated that:

AP-BTH-LIP substantially interacted with Aβ peptides and effectively inhibited the formation of fibrils acs.orgresearchgate.net.

Liposomes decorated with 5% and 10% AP-BTH were the most effective at inhibiting Aβ aggregation acs.org.

Crucially, the AP-BTH-LIP, particularly those with 5% AP-BTH, showed a high degree of interaction with brain endothelial cells and were capable of being transported across the BBB model acs.org.

These results highlight the potential of incorporating the AP-BTH scaffold into nanomaterial architectures to create targeted theranostic systems for diseases like Alzheimer's, justifying further investigation of these novel platforms acs.org.

Emerging Research Avenues and Potential Advanced Applications

Application in Advanced Imaging Techniques (e.g., Amyloid Plaque Imaging)

The 2-(4-aminophenyl)benzothiazole framework is a cornerstone in the development of diagnostic imaging agents, particularly for neurodegenerative diseases like Alzheimer's disease (AD). pcbiochemres.com The defining pathological hallmark of AD is the accumulation of β-amyloid (Aβ) plaques in the brain. nih.gov Derivatives of 2-(4-aminophenyl)benzothiazole have shown a high affinity and specificity for binding to these Aβ plaques, making them excellent candidates for radiotracers used in non-invasive imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov

Researchers have successfully modified the core structure to incorporate radioisotopes, enabling visualization of amyloid deposits in living patients. epo.orgresearchgate.net A notable example is [¹⁸F] Flutemetamol, an ¹⁸F-labeled derivative of 2-(4-aminophenyl)benzothiazole that received approval for clinical use in PET imaging of Aβ plaques. mdpi.com

SPECT imaging offers a more cost-effective and accessible alternative to PET. nih.gov In this context, scientists have developed novel complexes by attaching a technetium-99m (⁹⁹mTc) core to the 2-(4′-aminophenyl)benzothiazole pharmacophore. nih.govnih.gov One such complex, [⁹⁹mTc]Tc-1, demonstrated high in vitro affinity for amyloid fibrils (Ki = 13.6 nM), excellent stability, and ideal lipophilicity for crossing the blood-brain barrier. nih.gov In studies with transgenic mice models of AD, this complex showed significant retention in the brain, confirming its potential as a SPECT amyloid imaging agent. nih.govnih.gov These agents work by binding specifically to Aβ plaques, and the emitted radiation is then detected to create a detailed image of amyloid deposition in the brain. nih.govillinois.edu

| Derivative/Complex | Radioisotope | Imaging Modality | Target | Key Findings |

| [¹⁸F] Flutemetamol | ¹⁸F | PET | β-Amyloid Plaques | Approved for clinical use in PET imaging of Aβ plaques. mdpi.com |

| [⁹⁹mTc]Tc-1 | ⁹⁹mTc | SPECT | β-Amyloid Plaques | High in vitro affinity for amyloid fibrils (Ki = 13.6 nM); notable brain retention in AD mice models. nih.gov |

| 2-(3'-Iodo-4'-aminophenyl)-6-hydroxybenzothiazole | ¹²⁵I | (Research) | β-Amyloid Deposits | Used for in vivo quantification of amyloid deposits in research settings. epo.org |

Development as Fluorescent Markers and Materials

The benzothiazole (B30560) core is inherently fluorescent, a property that is being actively explored for the development of advanced molecular probes and luminescent materials. acs.org The fluorescence arises from its conjugated π-system, and the emission properties, such as wavelength and quantum yield, can be finely tuned by introducing different functional groups to the parent structure. mdpi.com This tunability allows for the creation of markers for specific biological targets. pcbiochemres.com

Derivatives of 2-(4-aminophenyl)benzothiazole are used as fluorescent probes to detect protein aggregates, such as β-amyloid and α-synuclein, which are implicated in neurodegenerative diseases. Their ability to emit light upon binding to these structures provides a powerful tool for studying disease mechanisms.

Recent research has also demonstrated the utility of 2-(4-aminophenyl) benzothiazole (APBT) as a fluorescent stain for the detailed structural analysis of bacterial spores. nih.govfrontiersin.org In combination with other fluorescent dyes like safranin O, APBT helps to differentiate various components of the spore, such as the crust, coat, cortex, and inner membrane. nih.govfrontiersin.org This multicolor staining approach, leveraging the distinct emission wavelengths of different dyes, facilitates a more comprehensive understanding of spore morphology and diversity across various bacterial species. nih.gov The development of benzothiazole-based compounds with high quantum yields (up to 85% in solution) and strong fluorescence in the solid state further expands their potential application in materials science, such as in the fabrication of light-emitting devices. acs.org

| Benzothiazole Derivative Class | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application |

| 2-Aryl- and 2-Heteroaryl-benzothiazoles | ~330 | 380 - 450 | General fluorescent probes. |

| 2-(4-aminophenyl) benzothiazole (APBT) | Not specified | Blue fluorescence | Staining of bacterial spore structures. nih.govfrontiersin.org |

| Various synthesized derivatives | Not specified | Emission in solution with quantum yield up to 85% | Luminescent materials, potential for light-emitting devices. acs.org |

Integration in Sensing and Optoelectronic Devices

The unique electronic properties of the 2-phenylbenzothiazole (B1203474) scaffold make it a valuable component in the design of organic semiconductors and optoelectronic devices. nih.gov These materials are foundational to technologies like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. polyu.edu.hk Benzothiazole derivatives often function as electron-accepting (acceptor) units within a donor-π-acceptor (D-π-A) molecular architecture. nih.gov This structure is highly effective for tuning the material's electronic and optical properties. researchgate.net

In this D-π-A model, the benzothiazole core acts as a strong electron-withdrawing group, which, when paired with an electron-donating group, can lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This reduced energy gap is advantageous for charge transport and is a critical factor in the performance of optoelectronic devices. nih.gov By systematically modifying the donor and acceptor groups, scientists can control the HOMO/LUMO energy levels to optimize materials for specific applications, such as creating blue emitters for OLEDs or improving the efficiency of solar cells. d-nb.info The versatility and promising electronic characteristics of benzothiazole derivatives continue to attract significant interest for their application in next-generation flexible and lightweight electronics. nih.govpolyu.edu.hk

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) | Potential Application |

| Benzothiazole-derived D-A compounds | Varied | Varied | ~1.12 (for specific -NO₂ substituted derivative) | Organic semiconductors, charge transport materials. nih.gov |

| Diphenylamine and benzothiadiazole systems | Varied | Varied | Not specified | OLEDs, electron-transport materials. d-nb.info |

| Polymers with benzothiadiazole units | Varied | Varied | Not specified | Organic photovoltaics, OFETs. polyu.edu.hk |

Future Directions in Drug Discovery and Chemical Biology

The 2-(4-aminophenyl)benzothiazole scaffold is recognized as a "privileged pharmacophore," meaning its structure is recurrently found in compounds with diverse and potent biological activities. rsc.orgbenthamscience.com This makes it a highly attractive starting point for drug discovery programs targeting a wide range of diseases. pcbiochemres.comjddtonline.info

Antitumor Agents: A significant body of research has focused on 2-(4-aminophenyl)benzothiazole and its analogs as potent and selective antitumor agents. nih.govresearchgate.netnih.gov These compounds have demonstrated growth inhibition in various human cancer cell lines, including breast, colon, and ovarian cancers. researchgate.netnih.gov The mechanism often involves metabolic activation by the cytochrome P450 enzyme CYP1A1, leading to the formation of reactive species that can induce apoptosis (programmed cell death) in cancer cells. researchgate.netnih.gov Future research is aimed at developing prodrugs to overcome bioavailability issues and enhance therapeutic efficacy. researchgate.netresearchgate.net

Antimicrobial and Other Therapeutic Applications: Beyond oncology, benzothiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. benthamscience.compharmacyjournal.in This versatility continues to inspire the synthesis of new derivatives in the search for novel therapeutic agents.

Chemical Biology Tools: The unique properties of this compound are also being harnessed in chemical biology. For instance, some derivatives act as photosensitizing agents, which can be activated by light (UVA) to generate reactive oxygen species and induce apoptosis in target cells, a principle used in photodynamic therapy. nih.gov Furthermore, their ability to bind to biomolecules like DNA and proteins is being investigated to understand biological processes at a molecular level and to develop new diagnostic tools. researchgate.net The ongoing exploration of the 2-(4-aminophenyl)benzothiazole scaffold promises to yield new therapeutic agents and powerful tools for biomedical research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Amino-phenyl)-benzothiazol-6-ylamine, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via condensation of substituted benzaldehydes with 2-amino-5-nitrothiophenol, followed by reduction of the nitro group to an amine using SnCl₂/HCl under reflux conditions . Intermediates, such as 6-nitro-2-(substituted-phenyl)benzothiazoles, are characterized via NMR and HRMS to confirm structural integrity. For example, nitro intermediates exhibit distinct aromatic proton signals in NMR (δ 7.8–8.3 ppm), while amine derivatives show NH₂ peaks (δ 5.2–5.8 ppm) .

Q. How is the in vitro cytostatic activity of this compound evaluated against human cancer cell lines?

- Methodological Answer : Cytostatic activity is assessed using MTT assays across malignant cell lines (e.g., HeLa, MCF-7, CaCo-2, Hep-2) and normal fibroblasts (WI-38). Activity is quantified via IC₅₀ values, with data normalized to controls. For instance, derivatives of this compound show IC₅₀ values ranging from 3 μM (Hep-2) to 19 μM (MCF-7), highlighting cell-line specificity . Activity data should be validated using triplicate experiments and statistical tools like ANOVA to account for variability .

Q. What spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

- Methodological Answer : NMR and HRMS are essential for structural confirmation. For example, the parent compound’s NMR shows a singlet for the benzothiazole C-H (δ 8.1 ppm) and aromatic protons (δ 6.8–7.5 ppm). HRMS provides exact mass verification (e.g., [M+H]⁺ at m/z 254.08 for C₁₃H₁₁N₃S) . X-ray crystallography (using SHELXL for refinement) can resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How do electronic or steric modifications at the phenyl ring influence antitumor efficacy?

- Methodological Answer : Substituents like fluorine or trifluoromethyl groups enhance electron-withdrawing effects, improving cellular uptake and target binding. For example, fluorinated analogs show 2–3× higher potency (IC₅₀ = 1.5 μM in HeLa) compared to unsubstituted derivatives . Steric bulk (e.g., -CF₃) may reduce activity in sterically sensitive targets, necessitating molecular docking studies to optimize substituent placement .

Q. What methodological challenges arise when reconciling contradictory cytotoxicity data across cell lines?

- Methodological Answer : Contradictions often stem from differential expression of metabolic enzymes (e.g., CYP1A1) that activate prodrugs. For example, HeLa cells may show higher sensitivity due to elevated enzyme levels compared to CaCo-2 . Researchers should employ transcriptomic profiling of cell lines and use inhibitors (e.g., α-naphthoflavone for CYP1A1) to validate mechanistic hypotheses .

Q. How can prodrug strategies improve the bioavailability of this compound?

- Methodological Answer : Amino acid prodrugs (e.g., conjugated to valine or glycine) enhance solubility and tumor-targeted delivery. For instance, prodrugs undergo enzymatic cleavage in tumor tissues, releasing the active compound. Pharmacokinetic studies in murine models show a 4× increase in plasma half-life for prodrugs compared to the parent compound .

Q. What role does Schiff base formation play in developing coordination complexes with this compound?

- Methodological Answer : The amine group facilitates Schiff base formation with aldehydes (e.g., 2,2’-dehydropyrollidene-N-aldehyde), enabling synthesis of metal complexes. For example, Zn(II) and Cd(II) complexes exhibit enhanced stability and luminescence properties, useful in bioimaging or catalytic applications. Characterization via UV-Vis (λₐᵦₛ = 420–450 nm) and cyclic voltammetry confirms redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.